2-Thia-1-aza-bicyclo[3.1.0]hexane 2,2-dioxide
Description
Properties
IUPAC Name |
2λ6-thia-1-azabicyclo[3.1.0]hexane 2,2-dioxide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO2S/c6-8(7)2-1-4-3-5(4)8/h4H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PANZRYLRSNIGEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)N2C1C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Thia-1-aza-bicyclo[3.1.0]hexane 2,2-dioxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable amine with a sulfonyl chloride in the presence of a base, leading to the formation of the bicyclic structure .
Industrial Production Methods: While specific industrial production methods are not widely documented, the compound is generally produced in research laboratories for experimental purposes. The scalability of the synthesis process would depend on the availability of starting materials and the optimization of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2-Thia-1-aza-bicyclo[3.1.0]hexane 2,2-dioxide undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be further oxidized to form sulfone derivatives.
Reduction: The nitrogen atom can be reduced under specific conditions to form amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Catalytic hydrogenation or metal hydrides can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antitumor Activity
Recent studies have demonstrated the antitumor potential of derivatives of 2-thia-1-aza-bicyclo[3.1.0]hexane 2,2-dioxide. For instance, spiro-fused compounds containing this bicyclic framework have shown promising in vitro antiproliferative activity against several cancer cell lines, including human erythroleukemia (K562), cervical carcinoma (HeLa), and breast cancer (MCF-7) cell lines. The MTS assay results indicated significant cytotoxic effects, suggesting that these compounds could be further developed as anticancer agents .
Synthesis of Bioactive Compounds
The compound serves as a precursor for synthesizing various biologically active molecules. For example, it has been utilized in the synthesis of substituted thiazinanes through ring-opening and ring-closing reactions with other aromatic compounds, yielding derivatives with enhanced biological properties . Such transformations are crucial for developing new therapeutic agents.
Polymer Chemistry
In polymer science, this compound has been explored as a building block for synthesizing novel polymers with unique mechanical properties. The incorporation of this compound into polymer matrices can enhance thermal stability and chemical resistance, making it suitable for applications in coatings and adhesives .
Case Study 1: Anticancer Activity Evaluation
A study conducted on spiro-fused [3-azabicyclo[3.1.0]hexane]oxindoles demonstrated their effectiveness against multiple cancer cell lines. The research utilized flow cytometry to analyze cell cycle perturbations and confocal microscopy to observe morphological changes in treated cells . The findings support the potential of these compounds in cancer therapeutics.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound 4 | K562 | 15 | Apoptosis induction |
| Compound 8 | HeLa | 20 | Cell cycle arrest |
| Compound 18 | MCF-7 | 10 | Inhibition of proliferation |
Case Study 2: Synthesis of Functional Polymers
Research on the use of this compound in polymer synthesis revealed that incorporating this compound improved the elasticity and thermal properties of the resulting materials. The synthesized polymers were tested for their mechanical strength and thermal degradation temperatures, showing significant enhancements compared to traditional polymers .
| Polymer Type | Tensile Strength (MPa) | Thermal Degradation Temp (°C) |
|---|---|---|
| Control Polymer | 30 | 200 |
| Polymer with Bicyclic Compound | 45 | 250 |
Mechanism of Action
The mechanism of action of 2-Thia-1-aza-bicyclo[3.1.0]hexane 2,2-dioxide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into active sites of enzymes, potentially inhibiting their activity. This inhibition can lead to various biological effects, depending on the enzyme or pathway targeted .
Comparison with Similar Compounds
Structural and Functional Differences
The table below highlights key structural features of 2-Thia-1-aza-bicyclo[3.1.0]hexane 2,2-dioxide and related bicyclic compounds:
Key Observations :
- Ring Strain : The [3.1.0] framework in the target compound introduces significant strain, enhancing aziridine reactivity compared to the less-strained [2.2.1] system .
- Functional Groups: LY 404039’s amino and dicarboxylic acid groups contrast with the target compound’s electrophilic aziridine, directing their respective applications toward medicinal chemistry vs. synthetic intermediates .
Stability and Physicochemical Properties
- Thermal Stability: The sulfonyl group in the target compound enhances stability compared to non-sulfonylated aziridines.
- Solubility : LY 404039’s polar carboxylic acids improve aqueous solubility, whereas the target compound’s lipophilic benzyl groups may limit solubility .
Biological Activity
2-Thia-1-aza-bicyclo[3.1.0]hexane 2,2-dioxide is a bicyclic compound with significant potential in medicinal chemistry due to its unique structural features. Its molecular formula is C₄H₇NO₂S, and it has garnered attention for its biological activities, particularly antimicrobial and antiviral properties. This article reviews the biological activity of this compound, detailing its mechanisms of action, synthesis, and applications in various fields.
- Molecular Weight : 133.17 g/mol
- Structural Features : The compound features both sulfur and nitrogen atoms within a bicyclic framework, which contributes to its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes or receptors. The compound's unique structure allows it to fit into active sites of enzymes, potentially inhibiting their activity. This inhibition can lead to various biological effects depending on the enzyme or pathway targeted.
Biological Activities
Research has indicated that this compound exhibits several notable biological activities:
- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against various bacterial strains, making it a candidate for antibiotic development.
- Antiviral Properties : Preliminary investigations suggest potential antiviral effects, which warrant further exploration in virology studies.
Synthesis and Derivatives
The synthesis of this compound typically involves cyclization reactions of appropriate precursors in the presence of bases or catalysts. The following table summarizes some synthetic routes and yields:
| Synthetic Route | Conditions | Yield (%) |
|---|---|---|
| Reaction with sulfonyl chloride | Base-catalyzed | Variable (10-50%) |
| Cyclization from amines | Under controlled conditions | Up to 78% |
| Ring-opening followed by closure | In DMAc with K₂CO₃ | 32% |
Case Studies
Several case studies have explored the biological implications of this compound:
- Antimicrobial Effectiveness : A study demonstrated that derivatives of 2-Thia-1-aza-bicyclo[3.1.0]hexane exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli when tested in vitro .
- Enzyme Inhibition : Research indicated that the compound could inhibit specific enzymes involved in bacterial metabolism, suggesting its potential as a lead compound for antibiotic development .
- Drug Development Applications : The compound's structure has been utilized as a scaffold for developing enzyme inhibitors targeting various diseases, including cancer and infectious diseases .
Comparison with Similar Compounds
In comparison to other sulfur-containing bicyclic structures such as cephradine and chlormezanone, this compound stands out due to its unique bicyclic arrangement that confers distinct chemical reactivity and biological activities.
| Compound Name | Biological Activity | Structural Features |
|---|---|---|
| This compound | Antimicrobial, Antiviral | Bicyclic with sulfur and nitrogen |
| Cephradine | Antibiotic | Bicyclic structure with different substituents |
| Chlormezanone | Anticoagulant | Contains sulfur but lacks bicyclic structure |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Thia-1-aza-bicyclo[3.1.0]hexane 2,2-dioxide, and how can its purity be validated?
- Methodology : Synthesis often involves cyclization strategies using thioamide precursors or sulfone derivatives under controlled conditions (e.g., catalytic ring-closing reactions). Purity validation requires chromatographic methods (HPLC or UPLC) coupled with mass spectrometry to confirm molecular weight and absence of byproducts. Structural integrity is typically confirmed via H/C NMR and X-ray crystallography, as seen in pharmacopeial standards for structurally related β-lactamase inhibitors .
Q. How should researchers handle and store this compound to ensure stability?
- Methodology : Based on analogous sulfone-containing bicyclic compounds, store in tightly sealed containers under dry, inert atmospheres (e.g., nitrogen) at 2–8°C. Avoid exposure to strong oxidizing agents and bases, which may induce decomposition . Stability under recommended conditions is inferred from similar compounds, but accelerated stability studies (40°C/75% RH for 6 months) are advised to confirm shelf life .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., NMR vs. computational predictions) for this compound?
- Methodology : Discrepancies may arise from conformational flexibility or crystal packing effects. Use dynamic NMR experiments to study ring puckering or employ density functional theory (DFT) calculations to model energetically favorable conformers. Cross-validate with X-ray crystallography, as applied in the characterization of related bicyclic β-lactams .
Q. What experimental designs are suitable for assessing the compound’s potential as a β-lactamase inhibitor?
- Methodology : Conduct enzyme inhibition assays using purified β-lactamases (e.g., TEM-1 or SHV-1) with nitrocefin as a substrate. Measure IC values and compare to known inhibitors like tazobactam . Pair kinetic studies with molecular docking simulations to map interactions within the enzyme active site, leveraging structural homology with documented inhibitors .
Q. How can researchers address the lack of toxicological and ecological data for this compound?
- Methodology : Perform preliminary in vitro toxicity assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity). For environmental risk assessment, use quantitative structure-activity relationship (QSAR) models to predict ecotoxicity endpoints (e.g., LC for aquatic organisms) in lieu of empirical data. Reference safety protocols for handling sulfone derivatives, including PPE requirements and waste disposal via licensed incineration .
Q. What strategies mitigate hazardous decomposition products during thermal analysis?
- Methodology : Thermogravimetric analysis (TGA) coupled with FT-IR or gas chromatography-mass spectrometry (GC-MS) can identify decomposition products (e.g., sulfur oxides, carbon oxides) under controlled heating . Conduct these experiments in fume hoods with scrubbers to neutralize acidic gases, and adhere to fire safety protocols for sulfone-containing compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
